molecular formula C24H26N2O3 B11018492 trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11018492
M. Wt: 390.5 g/mol
InChI Key: AQPMQNDQENCZPE-UHFFFAOYSA-N
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Description

trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole derivative . This intermediate is then subjected to further reactions to introduce the acetyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products: The major products from these reactions include various substituted indole derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activity .

Biology: In biological research, it serves as a probe to study indole-related biochemical pathways and interactions.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-({[(2-phenyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid lies in its complex structure, which combines an indole moiety with a cyclohexane ring and a carboxylic acid group.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[[2-(2-phenylindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H26N2O3/c27-23(25-15-17-10-12-19(13-11-17)24(28)29)16-26-21-9-5-4-8-20(21)14-22(26)18-6-2-1-3-7-18/h1-9,14,17,19H,10-13,15-16H2,(H,25,27)(H,28,29)

InChI Key

AQPMQNDQENCZPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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